(6-Bromobenzo[d][1,3]dioxol-4-yl)boronic acid
Overview
Description
(6-Bromobenzo[d][1,3]dioxol-4-yl)boronic acid is a chemical compound with the molecular formula C7H6BBrO4. It is a boronic acid derivative that features a brominated benzodioxole ring. This compound is primarily used in scientific research and has applications in various fields such as drug synthesis, catalysis, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Bromobenzo[d][1,3]dioxol-4-yl)boronic acid typically involves the bromination of benzo[d][1,3]dioxole followed by borylation. One common method includes the use of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The reaction conditions often involve the use of a palladium catalyst, a base such as potassium carbonate, and a boronic acid derivative under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
(6-Bromobenzo[d][1,3]dioxol-4-yl)boronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding phenols or quinones.
Reduction: Reduction reactions can convert the brominated compound to its hydrogenated form.
Substitution: It can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions often involve the use of nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Scientific Research Applications
(6-Bromobenzo[d][1,3]dioxol-4-yl)boronic acid has several scientific research applications:
Drug Synthesis: It is used in the synthesis of novel compounds with potential anti-cancer and anti-tubercular properties.
Materials Science: It is employed in the development of new materials with unique electronic properties and hydrogen bonding capabilities.
Mechanism of Action
The mechanism of action of (6-Bromobenzo[d][1,3]dioxol-4-yl)boronic acid involves its ability to form stable complexes with various molecular targets. In drug synthesis, it acts as a building block for creating compounds that can interact with specific enzymes or receptors, thereby exerting therapeutic effects. The molecular targets and pathways involved depend on the specific application and the structure of the synthesized compounds.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2,3-methylenedioxyphenylboronic acid
- 6-Bromo-2H-1,3-benzodioxol-4-ylboronic acid
- 5-Bromo-2,3-methylenedioxyphenylboronic acid
Uniqueness
(6-Bromobenzo[d][1,3]dioxol-4-yl)boronic acid is unique due to its specific brominated benzodioxole structure, which imparts distinct electronic properties and reactivity. This uniqueness makes it valuable in the synthesis of complex molecules and in applications requiring precise molecular interactions .
Properties
IUPAC Name |
(6-bromo-1,3-benzodioxol-4-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BBrO4/c9-4-1-5(8(10)11)7-6(2-4)12-3-13-7/h1-2,10-11H,3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYXFZDKGXKBASE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC2=C1OCO2)Br)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BBrO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20674909 | |
Record name | (6-Bromo-2H-1,3-benzodioxol-4-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20674909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.84 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1150114-39-8 | |
Record name | (6-Bromo-2H-1,3-benzodioxol-4-yl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20674909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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